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molecular formula C7H12O2 B1608206 2,2-Dimethyl-4-vinyl-1,3-dioxolane CAS No. 83968-02-9

2,2-Dimethyl-4-vinyl-1,3-dioxolane

Cat. No. B1608206
M. Wt: 128.17 g/mol
InChI Key: SQXNZBLNWGWIHZ-UHFFFAOYSA-N
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Patent
US05418294

Procedure details

The maleamic acid copolymer of Example 8 was cyclized as follows. The procedure described in Example 8 was repeated, but prior to precipitation pyridine (2 grams, 25 mmol) was added, the solution stirred for 15 minutes, followed by the addition of 3 grams (29 mmol) of acetic anhydride. The solution was heated to 50° C. and stirred for 1 hour. The reaction mixture was then diluted with 5 grams acetone and precipitated into a heptane/ethyl ether (2:1) mixture. The solid product was collected using suction filtration and dried under vacuum at 40° C. for 20 hours. Yield was 0.54 grams of a maleimide/dioxolane copolymer 27% theory. Mn=2900, Mw=5420, Mw/Mn=1.87. The NMR spectrum indicates that the phenyl group has been incorporated in an approximately 1 to 1 ratio with the dioxolane group. The NMR spectrum is similar to the spectrum of a copolymer obtained by polymerizing a preformed n-phenyl maleimide monomer with a 2,2-dimethyl-4-vinyl-1,3-dioxolane monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[CH:2]=[CH:3]\[C:4](N)=[O:5].N1C=C[CH:12]=[CH:11][CH:10]=1.C(OC(=O)C)(=[O:17])C>CC(C)=O>[CH3:10][C:11]1([CH3:12])[O:17][CH:3]([CH:4]=[CH2:5])[CH2:2][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)N)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated into a heptane/ethyl ether (2:1) mixture
CUSTOM
Type
CUSTOM
Details
The solid product was collected
FILTRATION
Type
FILTRATION
Details
suction filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OCC(O1)C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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